

Application Notes: Biological Activity of 2-Amino-3,5-difluorobenzonitrile Derivatives

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Compound of Interest

Compound Name: 2-Amino-3,5-difluorobenzonitrile

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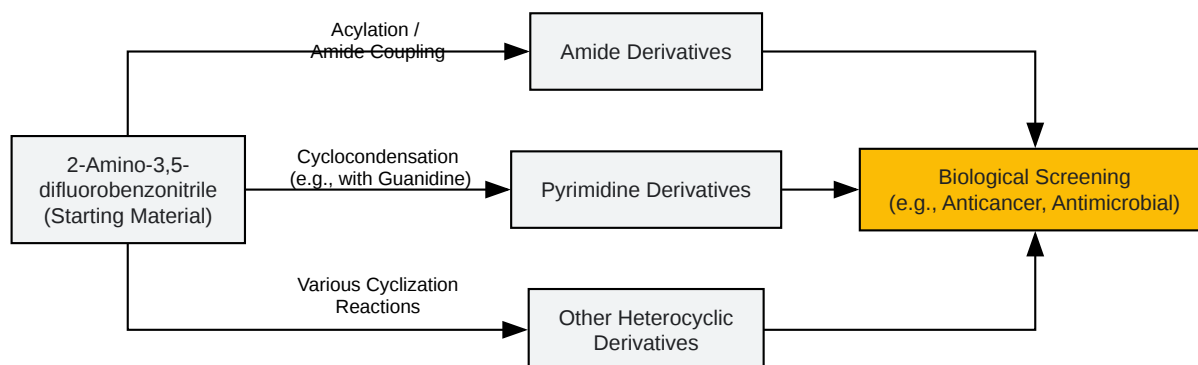
For Researchers, Scientists, and Drug Development Professionals

Introduction

The **2-Amino-3,5-difluorobenzonitrile** scaffold is a valuable building block in medicinal chemistry, primarily serving as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its structure, featuring amino, nitrile, and difluoro-substituted phenyl groups, offers multiple points for chemical modification, making it an attractive starting point for developing novel bioactive molecules. The fluorine atoms are of particular interest as they can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds, potentially improving the efficacy and pharmacokinetic properties of drug candidates.^{[1][2]} This document outlines the potential biological activities of derivatives based on this scaffold and provides detailed protocols for their evaluation.

Synthesis of 2-Amino-3,5-difluorobenzonitrile Derivatives

While various methods exist for the synthesis of fluorinated aminobenzonitriles, a common conceptual pathway involves the modification of a pre-existing difluorinated aniline or benzonitrile core. For instance, a related isomer, 4-amino-3,5-difluorobenzonitrile, can be synthesized from 4-bromo-2,6-difluoroaniline and copper(I) cyanide in DMF.^[2] The resulting aminobenzonitrile can then be further derivatized. The amino group can act as a nucleophile in reactions to form amides, ureas, or sulfonamides, while the nitrile group can be hydrolyzed or participate in cycloaddition reactions to generate diverse heterocyclic systems.



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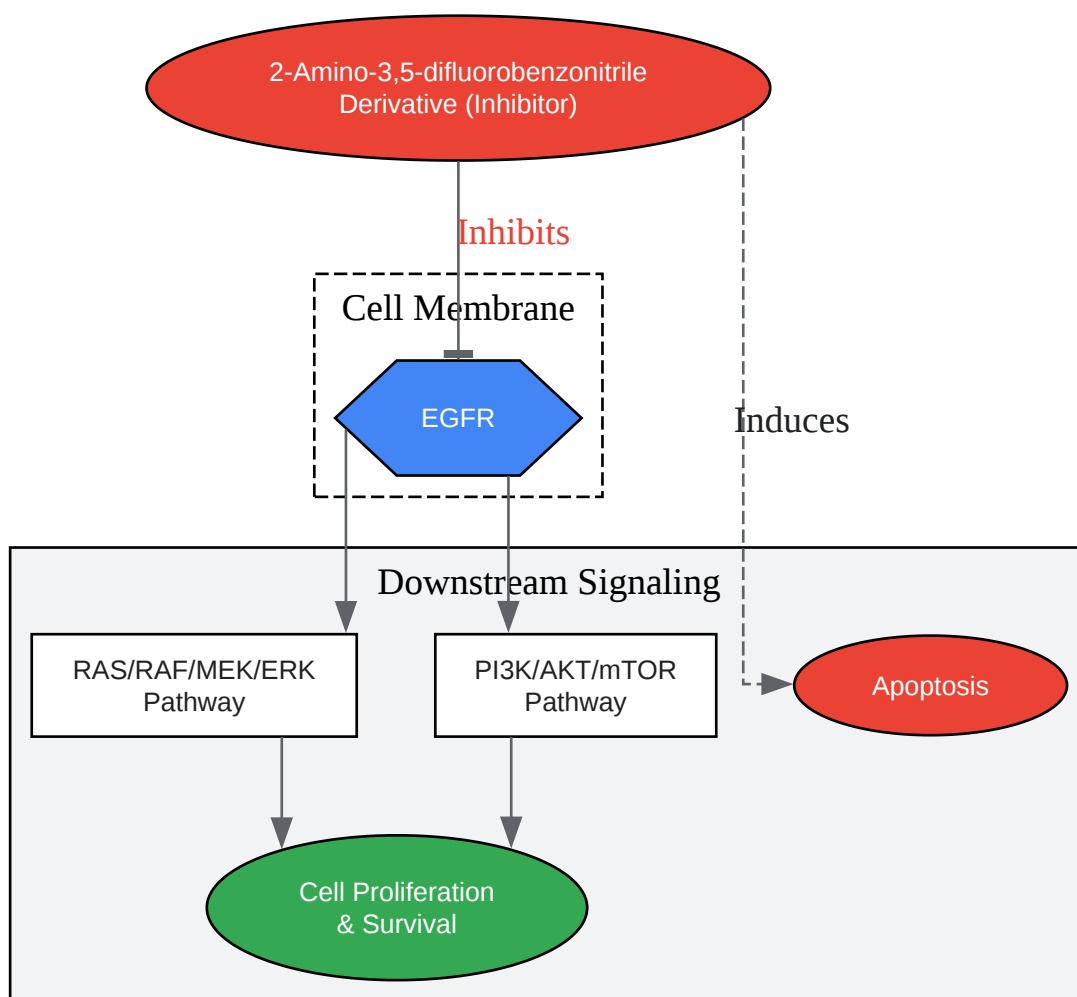
Caption: General synthetic workflow for creating diverse derivatives from the core scaffold.

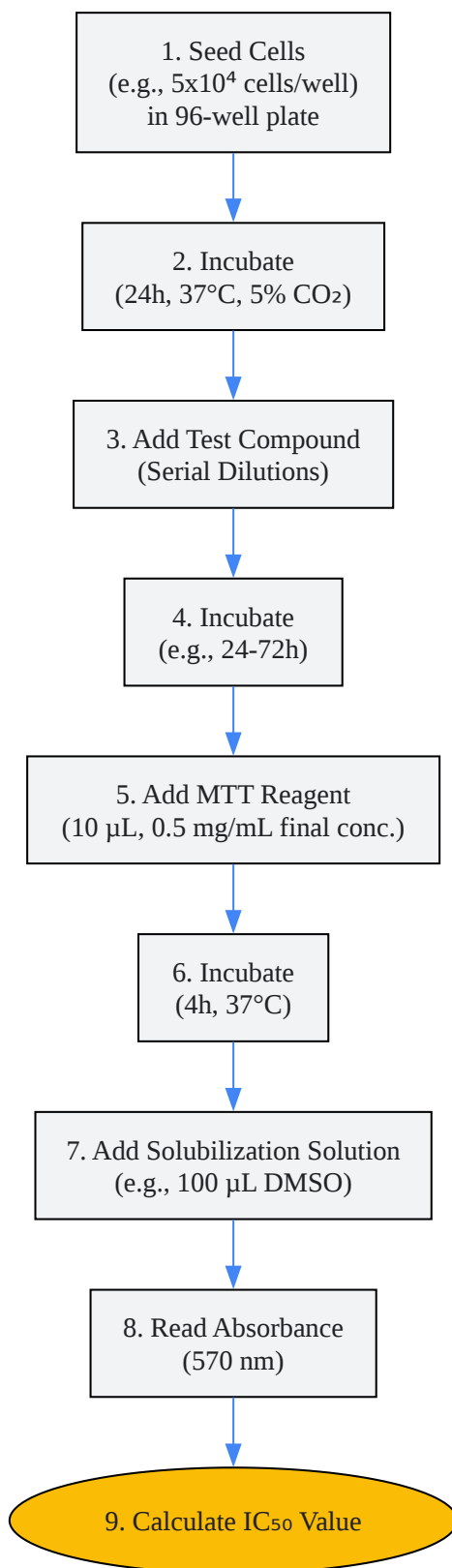
Section 1: Anticancer Activity

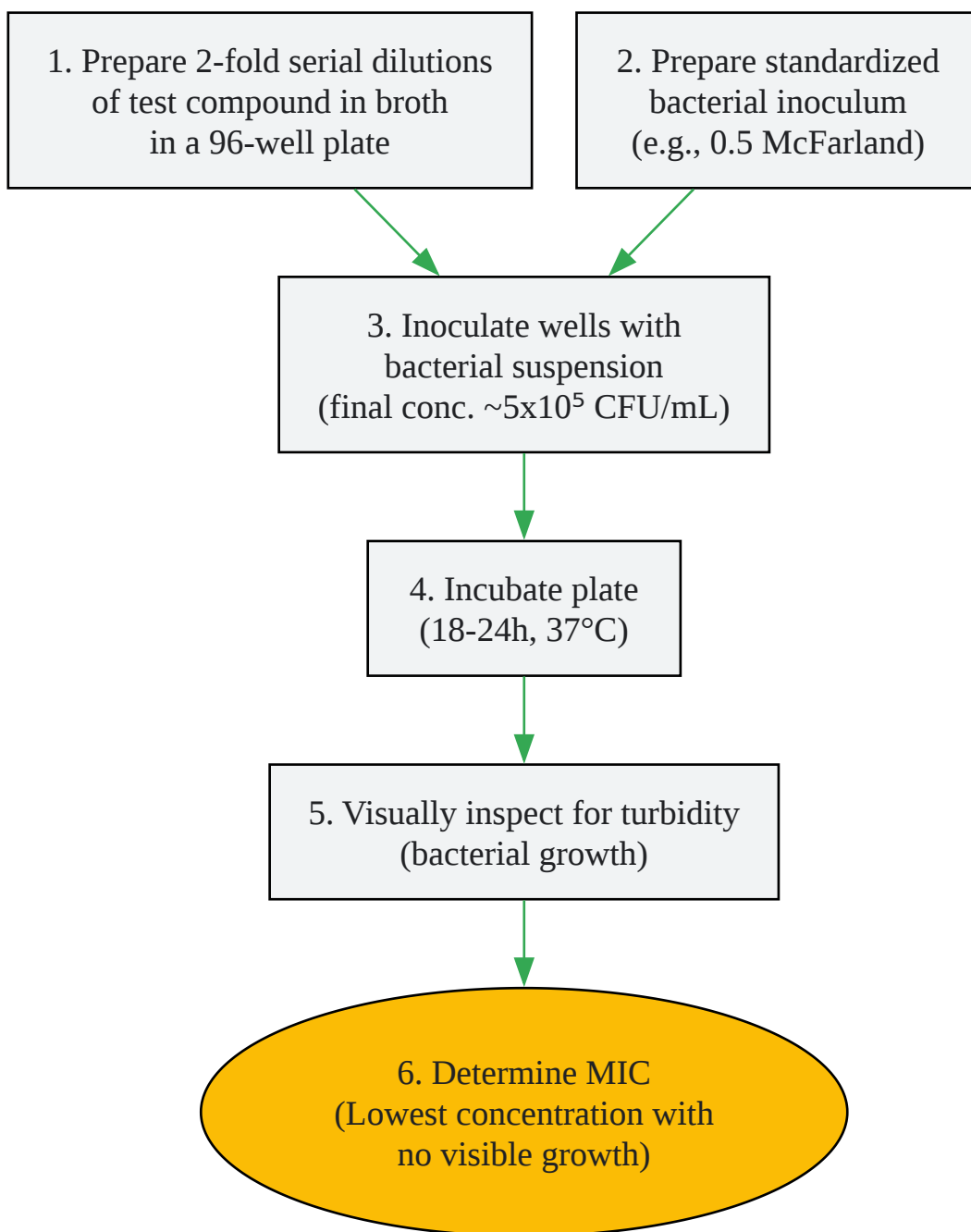
Derivatives of aminobenzonitriles and aminopyrimidines have shown significant promise as anticancer agents, often by targeting key enzymes in cell signaling pathways like Epidermal Growth Factor Receptor (EGFR).^{[3][4][5][6]} While specific data for **2-amino-3,5-difluorobenzonitrile** derivatives is emerging, related structures such as pyrimidine-5-carbonitriles have demonstrated potent inhibitory activity against various cancer cell lines.

Potential Mechanism of Action: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.^[7] Mutations in EGFR can lead to its constitutive activation, driving tumor growth in various cancers, including non-small cell lung cancer (NSCLC).^[5] Small molecules that act as ATP-mimicking inhibitors can block the kinase activity of both wild-type (WT) and mutant forms of EGFR, making this a key target for drug development.^[3] Derivatives based on the aminobenzonitrile scaffold can be designed to fit into the ATP-binding pocket of EGFR, potentially leading to cell cycle arrest and apoptosis in cancer cells.







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